![molecular formula C7H6O3 B12543578 4H-Furo[3,2-c]pyran-2(6H)-one CAS No. 669015-43-4](/img/structure/B12543578.png)
4H-Furo[3,2-c]pyran-2(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Furo[3,2-c]pyran-2(6H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-c]pyran-2(6H)-one can be achieved through several methods. One common approach involves the reaction of furan derivatives with suitable reagents under controlled conditions. For example, the reaction of 5-aryl-3-arylmethylidenefuran-2-ones with malononitrile yields 6-amino-2,4-diaryl-4H-furo[2,3-b]pyran-5-carbonitriles . Another method involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free protocols can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Furo[3,2-c]pyran-2(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For instance, the oxidation of this compound can be achieved using molecular iodine under solvent-free conditions . Reduction reactions may involve the use of hydride sources such as sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield dihydropyrano[2,3-c]pyrazole derivatives .
Aplicaciones Científicas De Investigación
4H-Furo[3,2-c]pyran-2(6H)-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable building block for the synthesis of complex molecules. In biology and medicine, derivatives of this compound have shown promising anti-inflammatory, anti-malarial, and anti-cancer activities . Additionally, it is used in the synthesis of natural products and un-natural small molecules with biological potency .
Mecanismo De Acción
The mechanism of action of 4H-Furo[3,2-c]pyran-2(6H)-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that derivatives of this compound can interact with enzymes such as EGFR tyrosine kinase, enoyl-acyl-carrier-protein reductase, and cyclooxygenase-2 inhibitors . These interactions contribute to the compound’s biological activities, including its anti-cancer and anti-inflammatory effects.
Comparación Con Compuestos Similares
4H-Furo[3,2-c]pyran-2(6H)-one can be compared with other similar compounds, such as 4H-Furo[2,3-b]pyran and 4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one . While these compounds share structural similarities, this compound is unique in its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
669015-43-4 |
|---|---|
Fórmula molecular |
C7H6O3 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
4,6-dihydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C7H6O3/c8-7-3-5-4-9-2-1-6(5)10-7/h1,3H,2,4H2 |
Clave InChI |
LBYHQTLWFRXXKC-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(=CC(=O)O2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


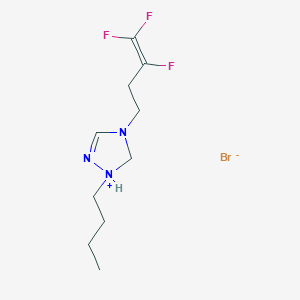
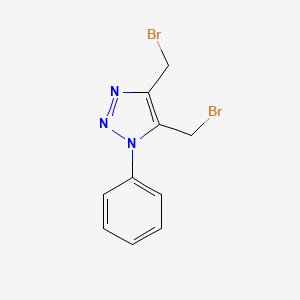
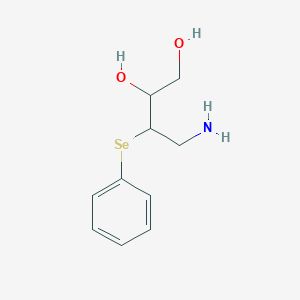
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
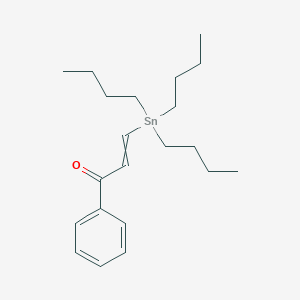

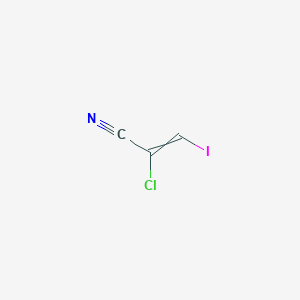
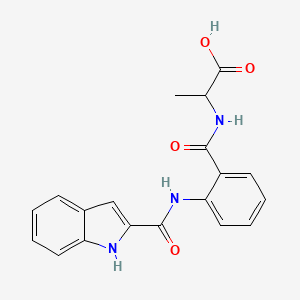
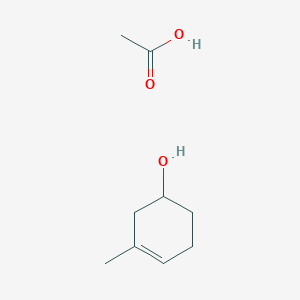
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
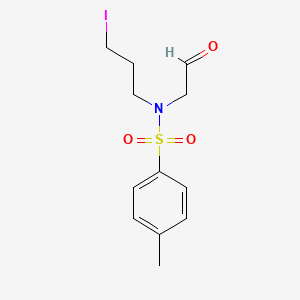
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)


